N-[(3-aminocyclobutyl)methyl]acetamide
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Overview
Description
N-[(3-aminocyclobutyl)methyl]acetamide is a chemical compound with the molecular formula C7H14N2O and a molecular weight of 142.2 g/mol . It is characterized by the presence of an acetamide group attached to a 3-aminocyclobutylmethyl moiety. This compound is primarily used in research and development settings, particularly in the fields of chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-aminocyclobutyl)methyl]acetamide typically involves the reaction of 3-aminocyclobutylmethanol with acetic anhydride or acetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the by-products and facilitate the formation of the acetamide bond .
Industrial Production Methods
The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[(3-aminocyclobutyl)methyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The acetamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-[(3-aminocyclobutyl)methyl]acetamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(3-aminocyclobutyl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, thereby modulating biological processes. Detailed studies on its molecular targets and pathways are necessary to fully understand its effects .
Comparison with Similar Compounds
Similar Compounds
- N-[(3-aminocyclopropyl)methyl]acetamide
- N-[(3-aminocyclopentyl)methyl]acetamide
- N-[(3-aminocyclohexyl)methyl]acetamide
Comparison
N-[(3-aminocyclobutyl)methyl]acetamide is unique due to its specific cyclobutyl ring structure, which imparts distinct chemical and biological properties compared to its cyclopropyl, cyclopentyl, and cyclohexyl analogs. The cyclobutyl ring may influence the compound’s reactivity, stability, and interaction with biological targets .
Properties
Molecular Formula |
C7H14N2O |
---|---|
Molecular Weight |
142.20 g/mol |
IUPAC Name |
N-[(3-aminocyclobutyl)methyl]acetamide |
InChI |
InChI=1S/C7H14N2O/c1-5(10)9-4-6-2-7(8)3-6/h6-7H,2-4,8H2,1H3,(H,9,10) |
InChI Key |
YBZVELKPZXDIBP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCC1CC(C1)N |
Origin of Product |
United States |
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